2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol
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Overview
Description
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol is a complex organic compound that features a benzothiazole moiety linked to a dichlorophenol group via a hydrazinylidene bridge
Preparation Methods
The synthesis of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzothiazole with 4,6-dichlorosalicylaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Comparison with Similar Compounds
When compared to other similar compounds, 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol stands out due to its unique combination of structural features and properties. Similar compounds include:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar biological activities, but may differ in their specific substituents and overall structure.
Dichlorophenol derivatives: These compounds contain the dichlorophenol group and may have similar chemical reactivity, but differ in their additional functional groups and overall properties.
The uniqueness of this compound lies in its specific combination of benzothiazole and dichlorophenol moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H9Cl2N3OS |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-9-5-8(13(20)10(16)6-9)7-17-19-14-18-11-3-1-2-4-12(11)21-14/h1-7,20H,(H,18,19)/b17-7+ |
InChI Key |
IVSQYOFNPGONTE-REZTVBANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C(=CC(=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C(=CC(=C3)Cl)Cl)O |
Origin of Product |
United States |
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